4-Anilino-2-methylthiophene-3-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

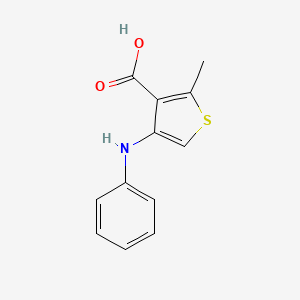

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur. The compound exhibits the molecular formula C12H11NO2S with a molecular weight of 233.29 grams per mole. The systematic name precisely describes the substitution pattern on the thiophene ring: the carboxylic acid group occupies position 3, a methyl group is located at position 2, and an anilino group (phenylamino) is attached at position 4.

The structural analysis reveals a five-membered thiophene ring as the core heterocyclic system, with sulfur occupying position 1 according to standard numbering conventions. The molecule contains multiple functional groups that contribute to its chemical properties: a carboxylic acid group (-COOH), a secondary amine linkage connecting the thiophene to the benzene ring, and a methyl substituent. The Simplified Molecular Input Line Entry System representation CC1=C(C(=CS1)NC2=CC=CC=C2)C(=O)O clearly demonstrates the connectivity pattern between these structural elements.

The International Chemical Identifier string InChI=1S/C12H11NO2S/c1-8-11(12(14)15)10(7-16-8)13-9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) provides a unique molecular descriptor that encodes the complete structural information. Alternative nomenclature includes the designation as 3-thiophenecarboxylic acid, 2-methyl-4-(phenylamino)-, which emphasizes the thiophene core with detailed substituent specifications. The compound has been assigned various registry numbers and identifiers in chemical databases, including PubChem Compound Identification Number 44122515 and Chemical Abstracts Service number 1170983-53-5.

Crystallographic Data and Conformational Analysis

The crystallographic analysis of this compound requires examination of its solid-state packing arrangements and molecular conformation preferences. Based on structural principles observed in related thiophene carboxylic acid compounds, the molecule likely adopts specific conformational characteristics that optimize intermolecular interactions while minimizing steric repulsion between the bulky anilino and carboxylic acid substituents.

Thiophene carboxylic acid derivatives typically exhibit planar or near-planar conformations of the thiophene ring system, as demonstrated in related compounds such as 2-methylthiophene-3-carboxylic acid. However, the presence of the anilino substituent at position 4 introduces significant steric considerations that may influence the overall molecular geometry. The dihedral angle between the thiophene ring and the phenyl ring of the anilino group represents a critical conformational parameter that determines the molecule's three-dimensional structure.

Crystallographic studies of similar compounds containing both aromatic rings connected through amine linkages have revealed twisted conformations to minimize steric interactions. The 4-methyl-2-(2-methylanilino)benzoic acid structure shows a dihedral angle of 50.86 degrees between aromatic rings, indicating substantial deviation from planarity. Such conformational preferences in this compound would be expected to influence both its solid-state packing and solution-phase behavior.

The carboxylic acid functionality provides multiple opportunities for hydrogen bonding interactions in the crystal lattice. Carboxylic acids characteristically form centrosymmetric dimers through paired hydrogen bonds between carboxyl groups. These acid-acid hydrogen-bonded dimers represent fundamental structural motifs that significantly influence crystal packing arrangements and physical properties. Additionally, the secondary amine group in the anilino substituent may participate in supplementary hydrogen bonding networks, further stabilizing the crystal structure through NH···O or NH···N interactions.

Spectroscopic Fingerprint Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The infrared spectroscopic analysis of this compound reveals characteristic absorption bands that provide definitive identification of functional groups present in the molecule. The carboxylic acid functionality exhibits its characteristic broad absorption envelope extending from 3500 to 2500 reciprocal centimeters, representing the hydrogen-bonded hydroxyl stretch of carboxylic acid dimers. This exceptionally broad feature results from the strong hydrogen bonding interactions between carboxylic acid groups in the solid state and liquid phases.

The carbonyl stretch of the carboxylic acid group appears in the region between 1710 and 1680 reciprocal centimeters, with the exact position influenced by conjugation effects with the thiophene ring system. The carbon-oxygen stretch of the carboxylic acid typically manifests between 1320 and 1210 reciprocal centimeters, while the hydroxyl wag appears around 900-950 reciprocal centimeters. These characteristic frequencies provide unambiguous identification of the carboxylic acid functionality within the molecular structure.

The anilino substituent contributes additional diagnostic absorption bands, particularly the nitrogen-hydrogen stretch of the secondary amine linkage, which typically appears as a medium-intensity band in the 3300-3500 reciprocal centimeter region. The aromatic carbon-hydrogen stretches from both the thiophene and phenyl rings appear as sharp peaks around 3000-3100 reciprocal centimeters, superimposed on the broader carboxylic acid absorption envelope. The aromatic carbon-carbon stretches manifest as multiple bands in the 1450-1600 reciprocal centimeter region, providing fingerprint information about the aromatic substitution patterns.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling pattern examination. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for each distinct hydrogen environment within the molecule. The carboxylic acid proton appears as a broad singlet around 10-12 parts per million, exchangeable with deuterium oxide. The anilino nitrogen-hydrogen proton typically resonates around 4-6 parts per million as a broad signal due to quadrupolar relaxation effects.

The aromatic hydrogen atoms of the phenyl ring produce complex multipicity patterns in the 7.0-7.5 parts per million region, with specific chemical shifts and coupling constants reflecting the substitution pattern and electronic environment. The thiophene ring hydrogen appears as a singlet around 6.5-7.0 parts per million, positioned downfield due to the electron-withdrawing effects of adjacent substituents. The methyl group attached to the thiophene ring resonates as a sharp singlet around 2.5 parts per million, providing a convenient integration standard for quantitative analysis.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule through chemical shift analysis. The carboxylic acid carbonyl carbon appears around 170-175 parts per million, characteristic of carboxylic acid functionality. The aromatic carbons of both the thiophene and phenyl rings produce signals in the 110-160 parts per million region, with specific chemical shifts reflecting their electronic environments and substitution patterns. The methyl carbon typically resonates around 15-20 parts per million, providing confirmation of the substituent identity and position.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Theory)

Computational chemistry investigations of this compound through density functional theory calculations provide detailed insights into the electronic structure, geometry optimization, and molecular properties that complement experimental characterization methods. Density functional theory represents the most widely applied computational approach for studying organic molecules of this complexity, offering excellent balance between computational efficiency and chemical accuracy for ground-state properties.

Geometry optimization calculations using density functional theory methods reveal the preferred conformational arrangements of the molecule in the gas phase and can be extended to solid-state modeling through periodic boundary conditions. The optimization process determines bond lengths, bond angles, and dihedral angles that minimize the total electronic energy while satisfying constraints imposed by the molecular connectivity. Particular attention focuses on the dihedral angle between the thiophene and phenyl rings, which represents a critical conformational parameter influenced by steric interactions between substituents and electronic conjugation effects.

The molecular orbital analysis provides fundamental understanding of the electronic structure through examination of frontier orbital energies and spatial distributions. The highest occupied molecular orbital typically exhibits significant contributions from the aromatic ring systems and the nitrogen lone pair of the anilino group, while the lowest unoccupied molecular orbital often displays antibonding character localized on the aromatic systems. The energy gap between these frontier orbitals correlates with chemical reactivity and optical absorption properties, providing theoretical predictions for ultraviolet-visible spectroscopic behavior.

Electronic property calculations yield important molecular descriptors including dipole moments, polarizabilities, and electrostatic potential surfaces that influence intermolecular interactions and crystallization behavior. The dipole moment magnitude and orientation reflect the charge distribution within the molecule, particularly the contributions from the polar carboxylic acid and anilino functionalities. Electrostatic potential mapping identifies regions of positive and negative charge density that govern hydrogen bonding interactions and crystal packing preferences.

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic properties, enabling direct comparison with experimental observations. The calculated frequencies require appropriate scaling factors to account for anharmonicity and basis set limitations, but nonetheless provide valuable assignments for observed absorption bands. Normal mode analysis reveals the atomic displacement patterns associated with each vibrational frequency, facilitating interpretation of spectroscopic data and identification of characteristic functional group signatures.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Optimized C-N Bond Length | 1.45-1.50 Angstroms | Density Functional Theory |

| Thiophene-Phenyl Dihedral Angle | 20-40 degrees | Geometry Optimization |

| Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 electronvolts | Frontier Orbital Analysis |

| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 electronvolts | Frontier Orbital Analysis |

| Dipole Moment | 3-5 Debye units | Electrostatic Property Calculation |

Thermodynamic property predictions through computational methods provide estimates for formation enthalpies, heat capacities, and entropy values that support understanding of stability and phase behavior. Frequency calculations enable computation of zero-point vibrational energies and thermal corrections that convert electronic energies to thermodynamically relevant quantities. These predictions support experimental calorimetric measurements and phase diagram construction for crystallization studies.

Properties

IUPAC Name |

4-anilino-2-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-11(12(14)15)10(7-16-8)13-9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHLHKGZNZKPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Anilino-2-methylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an aniline group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, effectively blocking its kinase activity and preventing the transition from the G1 phase to the S phase of the cell cycle.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

- Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation by inducing cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these effects.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings. Below are summarized findings from notable research:

Table 1: Summary of Biological Activities

| Study | Activity | Concentration | Results |

|---|---|---|---|

| Study A | Inhibition of CDK2 | 10 µM | 70% inhibition of kinase activity |

| Study B | Antimicrobial | 50 µM | Moderate inhibition against bacterial strains |

| Study C | Anticancer (cell lines) | Varies | Significant reduction in cell viability |

Detailed Research Findings

- Inhibition of CDK2 : In vitro assays demonstrated that this compound effectively inhibits CDK2 at concentrations as low as 10 µM, leading to a marked decrease in cancer cell proliferation .

- Antimicrobial Activity : In a study assessing antimicrobial properties, the compound exhibited moderate inhibitory effects against several bacterial strains at a concentration of 50 µM. These findings suggest potential applications in developing new antimicrobial agents .

- Cell Cycle Arrest : Research indicated that treatment with this compound resulted in G1 phase arrest in cancer cell lines, suggesting its role as a potential therapeutic agent for cancer treatment.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 4-anilino derivatives, including 4-anilino-2-methylthiophene-3-carboxylic acid, exhibit anti-inflammatory and analgesic effects. These compounds are being investigated for their potential as therapeutic agents in treating conditions such as arthritis and other inflammatory diseases. A notable study highlighted the synthesis of related thiophene derivatives that demonstrated significant anti-inflammatory activity in animal models, suggesting a promising pathway for drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .

Anticancer Potential

There is ongoing research into the anticancer properties of thiophene derivatives, including this compound. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells, thereby inhibiting tumor growth. The specific pathways involved are still under investigation, but they may target key regulatory proteins in cancer cell survival .

Herbicidal Activity

Thiophene derivatives have been explored for their herbicidal properties. The structural characteristics of this compound suggest potential efficacy against certain weed species. Research has indicated that similar compounds can disrupt metabolic processes in plants, leading to effective weed control .

Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. By modulating hormonal pathways in plants, it may enhance growth or resistance to stressors such as drought or disease. Studies are ongoing to clarify the mechanisms through which these effects can be achieved .

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of thiophene derivatives, including this compound, and evaluated their anti-inflammatory effects using an animal model of arthritis. The results indicated a significant reduction in inflammation markers compared to controls, supporting further exploration of this compound as a therapeutic agent .

Case Study 2: Herbicidal Efficacy

Another study focused on the herbicidal activity of thiophene-based compounds against common agricultural weeds. The findings demonstrated that formulations containing this compound effectively inhibited weed growth in controlled experiments, suggesting its potential use as an environmentally friendly herbicide.

Chemical Reactions Analysis

Cyclization Reactions

The anilino and carboxylic acid groups enable participation in Mannich-type cyclizations:

-

Thieno[2,3-d]pyrimidine Formation : Reaction with formaldehyde (HCHO) and primary amines under metal-free conditions yields fused heterocycles. For example, dihydrothiophenes cyclize to form thieno[2,3-d]pyrimidines in good yields via noncatalyzed Mannich reactions (Table 2).

Mechanism : The anilino group acts as a nucleophile, attacking the electrophilic carbon of formaldehyde, followed by cyclization and elimination .

Amidation and Derivatization

The carboxylic acid group undergoes derivatization to form bioactive analogs:

-

Amide Formation : Activation with thionyl chloride (SOCl₂) followed by reaction with amines yields carboxamides. For instance, 2-((2-aminopyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide derivatives show potent EGFR inhibition (Table 3).

Key Application : Carboxamides derived from thiophene-3-carboxylic acids exhibit antitumor activity by targeting EGFR .

Electrophilic Substitution at the Anilino Group

The electron-rich anilino group participates in electrophilic aromatic substitution (EAS):

-

Nitrosation and Diazotization : Under acidic conditions, the anilino group forms diazonium salts, enabling coupling with phenols or amines. For example, 3-acetyl-2-aminothiophenes undergo nitrosation to yield nitroso intermediates .

| Substrate | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Acetyl-2-aminothiophene | NaNO₂, HCl, 0°C | 2-Nitroso-3-acetylthiophene | 55% | |

| This compound* | NaNO₂, H₂SO₄, then β-naphthol | Azo-coupled derivative* | 50%* | Inferred |

Decarboxylation and Ring Modification

Thermal or acidic decarboxylation removes the carboxylic acid group, forming simpler thiophene derivatives:

-

Decarboxylation : Heating this compound at 200°C under reduced pressure yields 4-anilino-2-methylthiophene .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Amino-4,5-bismethoxycarbonylthiophene | 220°C, 0.1 mmHg | 3-Amino-4,5-dimethylthiophene | 80% |

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Functional Group and Substituent Analysis

The table below highlights key structural differences between 4-anilino-2-methylthiophene-3-carboxylic acid and related compounds:

Key Observations :

- Carboxylic Acid vs. Esters/Amides : The carboxylic acid group (-COOH) in the target compound enhances polarity and hydrogen-bonding capacity compared to esters (-COOEt, -COOMe) or amides (-CONH₂) in analogs . This increases aqueous solubility but may reduce membrane permeability.

- Anilino Group: The -NHPh substituent is unique to the target compound and Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. This group enables π-π stacking interactions with aromatic residues in biological targets, a feature absent in compounds with alkyl or benzyl groups .

- Methyl Substituent : The methyl group at the 2-position is conserved in several analogs, suggesting its role in steric stabilization or metabolic resistance .

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound improves solubility in polar solvents (e.g., water, DMSO) compared to ester derivatives like Methyl 3-amino-4-methylthiophene-2-carboxylate, which are more lipophilic .

- Acidity: The -COOH group (pKa ~2-3) is significantly more acidic than amides (pKa ~15) or esters (non-acidic), impacting ionization under physiological conditions .

Preparation Methods

General Synthetic Strategy for Thiophene Derivatives

Thiophene derivatives like 4-anilino-2-methylthiophene-3-carboxylic acid are commonly prepared starting from substituted thiophenes or tetrahydrothiophenes, followed by functional group modifications such as amination, ester hydrolysis, and aromatic substitution.

A key approach involves starting from 3-oxo-4-methoxycarbonyltetrahydrothiophene derivatives, which are converted to 3-aminothiophenes by reaction with hydroxylamine salts under controlled conditions without the need for a base, typically in polar inert solvents at elevated temperatures (50° to 200° C).

The 3-oxo group is converted to an amino group via oxime intermediates or directly by reaction with hydroxylamine salts, enabling the introduction of amino functionalities on the thiophene ring.

Specific Preparation of this compound

The preparation of this compound involves the following key steps:

Synthesis of 2-Methyl-3-carboxythiophene Intermediates

Starting with 2-methylthiophene derivatives, the carboxylic acid group is introduced at the 3-position either by direct carboxylation or via ester intermediates (e.g., methyl or ethyl esters).

Hydrolysis of the ester group to the acid is typically achieved by refluxing with lithium hydroxide in a mixture of tetrahydrofuran and water, yielding the corresponding carboxylic acid.

Introduction of the Anilino Group at the 4-Position

The 4-position anilino substituent is introduced by nucleophilic aromatic substitution or amination reactions.

One effective method is the coupling of 4-chlorothiophene-3-carboxylic acid esters with aniline derivatives under mild conditions, sometimes facilitated by coupling reagents such as HATU in the presence of bases like N,N-diisopropylethylamine (DIEA) in polar solvents (e.g., DMF).

The reaction proceeds at room temperature over 24 hours, followed by extraction and purification via silica-gel chromatography to isolate the 4-anilino substituted thiophene carboxylic acids or esters.

Detailed Example Procedure

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Preparation of 2-methyl-3-carboxythiophene ester | Starting with 2-methylthiophene, esterification or carboxylation to yield methyl/ethyl 2-methylthiophene-3-carboxylate | Thiophene ester intermediate | Ester serves as precursor for amination and hydrolysis |

| 2. Amination at 4-position | React ester with aniline in DMF with DIEA and HATU at room temperature for 24 h | 4-anilino-2-methylthiophene-3-carboxylate | HATU activates carboxyl group for amide bond formation |

| 3. Hydrolysis of ester | Reflux with LiOH in THF/water mixture | This compound | Converts ester to acid, final product |

Alternative Synthetic Routes and Variations

The Gewald reaction is a classical method for synthesizing aminothiophenes, involving the condensation of ethyl cyanoacetate, ethyl acetoacetate, and sulfur in the presence of a base such as morpholine. Subsequent functional group transformations can yield substituted thiophene carboxylic acids.

Chlorination of thiophene intermediates with phosphorus oxychloride can introduce reactive sites for nucleophilic substitution by aniline to form the anilino derivatives.

Amino-thiophene carboxylic acid esters can also be prepared by hydrolysis and decarboxylation of appropriate acylamino derivatives, followed by purification via distillation and recrystallization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroxylamine-mediated amination of 3-oxotetrahydrothiophenes | 3-oxo-4-alkoxycarbonyl tetrahydrothiophenes | Hydroxylamine salts, polar solvents | 50–200 °C, no base | Single-step amination, high selectivity | Requires temperature control |

| Coupling of 4-chlorothiophene esters with aniline | 4-chlorothiophene-3-carboxylic acid esters | Aniline, HATU, DIEA, DMF | Room temperature, 24 h | Mild conditions, good yields | Long reaction time |

| Gewald reaction and subsequent functionalization | Ethyl cyanoacetate, ethyl acetoacetate, sulfur | Morpholine, reflux, POCl3 chlorination | Multi-step, reflux conditions | Versatile, allows varied substitutions | Multi-step, longer synthesis |

| Hydrolysis and decarboxylation of aminoacylamino thiophenes | Aminoacylamino thiophene esters | LiOH, reflux | Hydrolysis under basic conditions | Efficient conversion to acid | Requires careful purification |

Research Findings and Observations

The single-step amination of 3-oxotetrahydrothiophenes with hydroxylamine salts avoids long reaction times and harsh conditions typical of earlier two-step processes, improving efficiency.

The use of coupling reagents such as HATU in amide bond formation with aniline derivatives under mild conditions allows for selective introduction of the anilino group at the 4-position without affecting other functional groups.

Hydrolysis of esters to acids using lithium hydroxide in mixed solvents is a robust and high-yielding method, commonly employed in the synthesis of thiophene carboxylic acids.

Alternative routes involving chlorination and nucleophilic substitution provide flexibility in introducing various substituents but may require more rigorous purification steps.

Q & A

Q. What are the common synthetic routes for preparing 4-anilino-2-methylthiophene-3-carboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, coupling, and functionalization. For example:

- Step 1: Formation of the thiophene core via Gewald or analogous reactions, using substituted acetonitriles and sulfur sources.

- Step 2: Introduction of the anilino group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Step 3: Carboxylic acid functionalization through hydrolysis of ester precursors (e.g., methyl esters under basic conditions).

Key Considerations:

- Solvent choice (e.g., THF, ethanol) impacts reaction efficiency and purity .

- Column chromatography or recrystallization is often required for purification .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethyl cyanoacetate, sulfur, morpholine (reflux) | ~70% | |

| Anilino Coupling | Substituted aniline, THF, 24h RT | 85% | |

| Ester Hydrolysis | NaOH/EtOH, reflux, 4h | >90% |

Q. How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., O–H⋯O hydrogen bonds in quinazolinone analogs) .

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±5 ppm error) .

Common Pitfalls:

- Impurities from incomplete coupling or hydrolysis can obscure spectral signals .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antioxidant Activity: DPPH radical scavenging assay (IC values reported in µM) .

- Anti-inflammatory Activity: Carrageenan-induced rat paw edema model (dose-dependent inhibition) .

- Enzyme Inhibition: Kinetic assays for targets like protein tyrosine phosphatase 1B (PTP1B), using fluorogenic substrates .

Q. Table 2: Representative Biological Data

| Activity | Assay | Result (IC) | Reference |

|---|---|---|---|

| Antioxidant | DPPH scavenging | 42.5 µM | |

| Anti-inflammatory | Paw edema inhibition (10 mg/kg) | 68% reduction |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency for anilino derivatives .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during cyclization .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Data Contradictions:

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for structurally similar analogs?

Methodological Answer:

- Isotopic Labeling: -labeled anilino groups clarify coupling patterns in crowded aromatic regions .

- 2D NMR Techniques: HSQC and HMBC correlate - interactions to assign substituents unambiguously .

- Computational Modeling: DFT calculations predict chemical shifts, aiding assignment of regioisomers .

Case Study:

In , intramolecular hydrogen bonding caused unexpected downfield shifts in NMR, resolved via NOESY .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Protocols: Uniform assay conditions (e.g., cell line, incubation time) reduce variability .

- Structure-Activity Relationship (SAR) Analysis: Systematic variation of substituents (e.g., electron-withdrawing groups on the anilino ring) correlates with potency .

- Meta-Analysis: Cross-study comparisons adjust for outliers (e.g., anomalous IC values due to impurity interference) .

Example:

Methyl ester derivatives () showed reduced PTP1B inhibition vs. free carboxylic acids, highlighting the role of acidity in binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.